molecular formula C8H8O4 B13137988 2,3,6-Trihydroxy-4-methylbenzaldehyde

2,3,6-Trihydroxy-4-methylbenzaldehyde

Cat. No.: B13137988
M. Wt: 168.15 g/mol
InChI Key: BATFCETZIPDVPP-UHFFFAOYSA-N
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Description

2,3,6-Trihydroxy-4-methylbenzaldehyde is an organic compound with the molecular formula C8H8O4 It is a derivative of benzaldehyde, characterized by the presence of three hydroxyl groups and a methyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,6-Trihydroxy-4-methylbenzaldehyde typically involves the hydroxylation of toluene derivatives. One common method is the hydroxylation of 2-chloro-6-methylbenzoic acid, followed by reduction of the carboxyl group to form 2-chloro-6-methylbenzyl alcohol. This intermediate is then subjected to further hydroxylation to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions, such as controlled temperatures and pressures, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,3,6-Trihydroxy-4-methylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base or acid catalyst.

Major Products

    Oxidation: 2,3,6-Trihydroxy-4-methylbenzoic acid.

    Reduction: 2,3,6-Trihydroxy-4-methylbenzyl alcohol.

    Substitution: Various ethers or esters depending on the substituent introduced.

Scientific Research Applications

2,3,6-Trihydroxy-4-methylbenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,6-Trihydroxy-4-methylbenzaldehyde involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The aldehyde group can react with nucleophiles, such as amino groups in proteins, leading to the formation of Schiff bases. These interactions can modulate biological pathways and exert therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,3,4-Trihydroxybenzaldehyde
  • 2,4,6-Trihydroxybenzaldehyde
  • 3,4,5-Trihydroxybenzaldehyde

Uniqueness

2,3,6-Trihydroxy-4-methylbenzaldehyde is unique due to the specific positioning of its hydroxyl and methyl groups, which confer distinct chemical properties and reactivity. This structural arrangement allows for unique interactions in chemical reactions and biological systems, differentiating it from other similar compounds .

Properties

Molecular Formula

C8H8O4

Molecular Weight

168.15 g/mol

IUPAC Name

2,3,6-trihydroxy-4-methylbenzaldehyde

InChI

InChI=1S/C8H8O4/c1-4-2-6(10)5(3-9)8(12)7(4)11/h2-3,10-12H,1H3

InChI Key

BATFCETZIPDVPP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1O)O)C=O)O

Origin of Product

United States

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